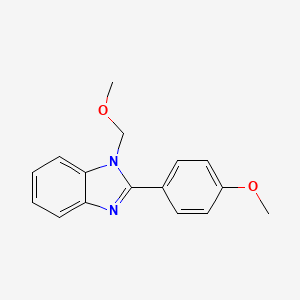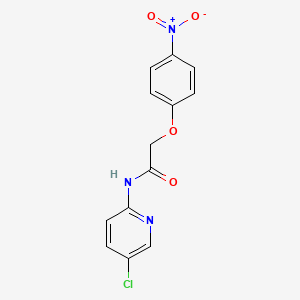
4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide is a chemical compound that belongs to the class of amides. It is a synthetic compound that has gained significant attention due to its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth. It has also been shown to affect the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide has a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are molecules that play a key role in the inflammatory response. It has also been shown to inhibit the activity of certain enzymes that are involved in the production of prostaglandins, which are molecules that are involved in inflammation and pain. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide in lab experiments is its potential to be developed into a new drug for the treatment of pain and inflammation. It has also shown promise as a potential cancer therapy. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are a number of future directions that could be explored in relation to 4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide. One potential direction is to further investigate its potential as a cancer therapy, particularly in vivo studies. Another potential direction is to explore its potential as a treatment for other inflammatory conditions, such as arthritis. Finally, further research could be done to improve the solubility of this compound, which could make it easier to work with in lab experiments.
In conclusion, 4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide is a synthetic compound that has potential applications in scientific research. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Its potential as a cancer therapy also warrants further investigation. While there are limitations to working with this compound, such as its low solubility in water, there are many future directions that could be explored to further our understanding of its potential applications.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide involves the reaction of 2-chloro-4,6-dimethylaniline with 4-bromo-benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-9-7-10(2)14(13(17)8-9)18-15(19)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAYRDNPMQWHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-chloro-4,6-dimethylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5687690.png)
![2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687694.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide](/img/structure/B5687705.png)
![methyl 3-[(3-methyl-2-butenoyl)amino]benzoate](/img/structure/B5687708.png)
![{2-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5687714.png)
![N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5687732.png)


![1-(2-ethoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5687757.png)

![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}-3-pyridazinecarboxamide hydrochloride](/img/structure/B5687770.png)
![(3R*,4R*)-3-cyclobutyl-1-[3-(2-methoxyphenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5687777.png)
![N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5687783.png)